molecular formula C14H21N3O4S B5819740 N,N-dimethyl-N'-[2-(4-morpholinyl)-2-oxoethyl]-N'-phenylsulfamide

N,N-dimethyl-N'-[2-(4-morpholinyl)-2-oxoethyl]-N'-phenylsulfamide

Cat. No. B5819740
M. Wt: 327.40 g/mol
InChI Key: QAFVUYPGDXXUMW-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-[2-(4-morpholinyl)-2-oxoethyl]-N'-phenylsulfamide, commonly known as DMO, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a sulfonamide derivative that has shown promise as a potential drug candidate due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The exact mechanism of action of DMO is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and tumor pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
DMO has been shown to exhibit potent anti-inflammatory effects in various animal models of inflammation. It has also been shown to reduce pain and swelling in animal models of arthritis. In addition, DMO has been shown to exhibit antitumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of DMO is its relatively simple synthesis method, which makes it easy to produce in large quantities for laboratory experiments. However, one limitation of DMO is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on DMO. One area of interest is its potential use as a radioprotective agent, which could have important implications for cancer treatment. Other potential future directions include investigating its use in combination with other drugs for the treatment of various inflammatory and tumor conditions.

Synthesis Methods

The synthesis of DMO involves the reaction of N-phenylsulfamide with 4-morpholinone and dimethyl sulfate in the presence of a base catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

DMO has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties in various preclinical studies. It has also been investigated for its potential use as a radioprotective agent.

properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-15(2)22(19,20)17(13-6-4-3-5-7-13)12-14(18)16-8-10-21-11-9-16/h3-7H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFVUYPGDXXUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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